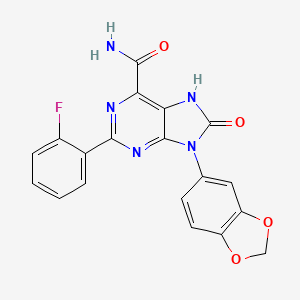
9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a xanthine oxidase (XO) inhibitor. Xanthine oxidase inhibitors are known for their use in the treatment of gout and hyperuricemia by reducing the production of uric acid. The presence of a fluorophenyl group in the molecule suggests that it may have been designed to enhance its activity or specificity based on the precedent set by other fluorine-containing XO inhibitors, such as those mentioned in the first paper .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from various precursors, as described in the second paper, involves multiple steps including methylamination, alkylation, and selective methylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The 1,3-benzodioxol moiety may contribute to the molecule's ability to interact with biological targets, while the fluorophenyl group could affect its binding affinity and specificity. The purine core is a common scaffold in many biologically active compounds, particularly in the context of xanthine oxidase inhibition .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The amide linkage in the carboxamide group is typically stable under physiological conditions, while the fluorine atom in the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions under certain conditions. The purine ring system may participate in hydrogen bonding and pi-pi interactions, which are important for binding to biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both lipophilic (benzodioxol and fluorophenyl groups) and hydrophilic (purine ring and carboxamide group) elements suggests that the compound may have moderate solubility in aqueous and organic solvents. The fluorine atom could enhance the metabolic stability of the molecule, and the overall molecular architecture is likely to be rigid, which could affect its pharmacokinetic properties .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions aimed at exploring their potential applications in medicinal chemistry and other fields. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis, characterization, antimicrobial evaluation, and docking studies of certain carboxamides, demonstrating the methodological approach to exploring such compounds' biological activities (Talupur et al., 2021).
Antimicrobial Applications
The antimicrobial potential of related compounds is a significant area of research. The investigation into the antimicrobial activity of synthesized compounds, including those with fluorine substitutions and benzodioxolyl groups, reveals their effectiveness against various microbial strains. This research area includes studies on the structural modifications of these compounds to enhance their antimicrobial properties, as seen in the work by Desai, Rajpara, and Joshi (2013), who explored the antimicrobial screening of fluorobenzamides against selected bacterial and fungal strains (Desai et al., 2013).
Anticancer and Antiviral Applications
Compounds structurally related to "9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide" have been evaluated for their anticancer and antiviral activities. Núñez et al. (2006) synthesized and studied the anticarcinogenic potential of certain purine derivatives against the MCF-7 cancer cell line, showcasing the relevance of structural diversity in enhancing biological activities (Núñez et al., 2006).
Anticonvulsant and CNS Applications
The exploration of anticonvulsant properties in related compounds reveals the potential for developing new classes of anticonvulsant agents. Kelley et al. (1988) synthesized 9-alkyl-6-substituted-purines, demonstrating potent anticonvulsant activity against maximal electroshock-induced seizures in rats, indicating the therapeutic potential of these compounds (Kelley et al., 1988).
Propriétés
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O4/c20-11-4-2-1-3-10(11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)9-5-6-12-13(7-9)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMWBDGYRNZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

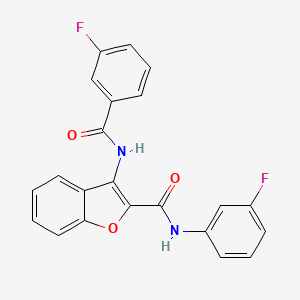
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
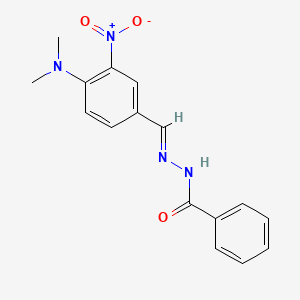
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

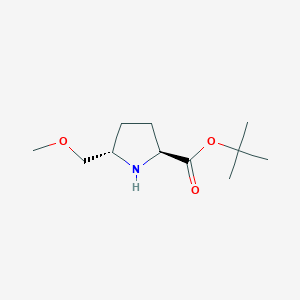


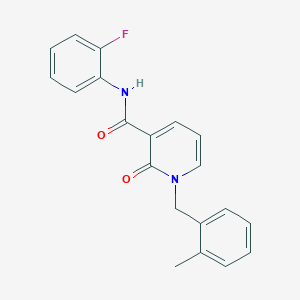

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)
![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)